molecular formula C14H18INO5 B13147928 Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

Boc-L-2-Iodotyrosine (Boc-L-Tyr(2-I)-OH)

Cat. No.: B13147928
M. Wt: 407.20 g/mol
InChI Key: GROOJSTWKMXNKN-NSHDSACASA-N
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Description

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a derivative of L-Tyrosine, an aromatic amino acid. This compound is characterized by the presence of an iodine atom and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can be compared with other similar compounds:

Conclusion

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and scientific research.

Properties

Molecular Formula

C14H18INO5

Molecular Weight

407.20 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

GROOJSTWKMXNKN-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)O)I)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O

Origin of Product

United States

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